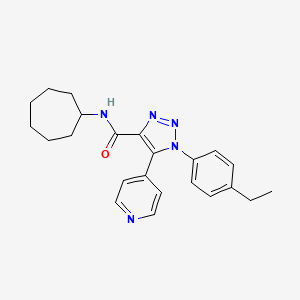

N-cycloheptyl-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-cycloheptyl-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a cycloheptyl substituent, a 4-ethylphenyl group at the 1-position, and a pyridin-4-yl group at the 5-position of the triazole core. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide functionalization, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-cycloheptyl-1-(4-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c1-2-17-9-11-20(12-10-17)28-22(18-13-15-24-16-14-18)21(26-27-28)23(29)25-19-7-5-3-4-6-8-19/h9-16,19H,2-8H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMXUBPLDXHHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCCC3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cycloheptyl-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1251656-53-7 |

| Molecular Formula | C23H27N5O |

| Molecular Weight | 389.5 g/mol |

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.

- Case Study on Antiproliferative Activity :

- A related study synthesized various triazole derivatives and evaluated their antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). One of the most effective derivatives showed an IC50 of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

- The compound's activity was linked to its ability to inhibit TS with IC50 values ranging from 1.95 to 4.24 μM, indicating strong potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been extensively studied. The following points summarize key findings:

- Broad-Spectrum Antimicrobial Effects :

- Triazole derivatives have been shown to possess significant antibacterial and antifungal activity. In vitro studies indicated that many synthesized compounds exhibited potent inhibition rates against common pathogens such as Escherichia coli and Staphylococcus aureus .

- A study reported that certain triazole derivatives demonstrated enhanced antimicrobial activity compared to their parent compounds, indicating that structural modifications can lead to improved efficacy .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Thymidylate Synthase Inhibition : As mentioned earlier, the compound's potential to inhibit TS suggests it could disrupt DNA synthesis in rapidly dividing cells, making it a candidate for further development as an anticancer agent.

- Antimicrobial Mechanisms : The exact mechanisms by which triazole compounds exert their antimicrobial effects are still under investigation but may involve disruption of cell membrane integrity or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Key Observations:

Fluorine substitution (e.g., 4-fluorophenyl in ) often increases metabolic stability and binding affinity via electronegative interactions.

Role of the Pyridin-4-yl Group :

- The pyridin-4-yl moiety at the 5-position is conserved in all analogs, suggesting its critical role in hydrogen bonding or π-stacking with biological targets like kinase ATP-binding pockets .

Carboxamide Flexibility :

- The carboxamide linker allows for diverse R₃ substitutions, enabling optimization of solubility (e.g., morpholinylethyl in ) or target engagement (e.g., sulfonamido groups in ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cycloheptyl-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the triazole ring formation via "click chemistry" . Key steps include:

- Step 1 : Preparation of azide precursors (e.g., 4-ethylphenyl azide) and alkyne derivatives (e.g., pyridinyl alkynes).

- Step 2 : Cycloaddition using Cu(I) iodide (1–5 mol%) in polar aprotic solvents (DMSO or DCM) at 60–80°C for 6–12 hours.

- Yield Optimization : Design of Experiments (DOE) can systematically vary catalyst loading, temperature, and solvent ratios. For example, higher Cu(I) concentrations (5 mol%) in DMSO at 80°C improve yields to >85% . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) determines bond lengths/angles and packing motifs. For example, triazole ring geometry (C–N bond lengths: ~1.32–1.38 Å) and cycloheptyl group conformation can be validated .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different substituted triazole carboxamides?

- Methodological Answer : Contradictions often arise from substituent-dependent bioavailability or target selectivity. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare substituents (e.g., cycloheptyl vs. cyclopentyl) using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, bulkier N-cycloheptyl groups may enhance membrane permeability but reduce solubility .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or receptors. Pyridinyl and carboxamide moieties often anchor hydrogen bonds in active sites .

- Meta-Analysis : Cross-reference published IC values for analogous triazoles to identify trends (e.g., electron-withdrawing groups enhancing antifungal activity) .

Q. What strategies mitigate low yields in multi-step syntheses of similar triazole derivatives?

- Methodological Answer :

- Reaction Monitoring : In-line FTIR or HPLC tracks intermediate formation (e.g., azide intermediates) to identify bottlenecks .

- Alternative Catalysts : Replace Cu(I) with Ru-based catalysts for strained alkynes, improving regioselectivity and yield .

- Solvent Optimization : Switch from DCM to acetonitrile for azide-alkyne reactions, reducing side-product formation .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 2 hours vs. 12 hours) while maintaining >90% yield .

Q. How do varying N-cycloalkyl substituents (e.g., cycloheptyl vs. cyclohexyl) affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity (LogP) : Measure via shake-flask method or HPLC retention times. Cycloheptyl increases LogP by ~0.5 units compared to cyclohexyl, enhancing blood-brain barrier penetration but risking hepatotoxicity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Bulkier cycloalkyl groups reduce metabolic clearance (e.g., t increases from 2.1 to 4.7 hours) .

- Solubility : Use dynamic light scattering (DLS) to quantify aqueous solubility. Cycloheptyl derivatives may require formulation with cyclodextrins or PEGylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.